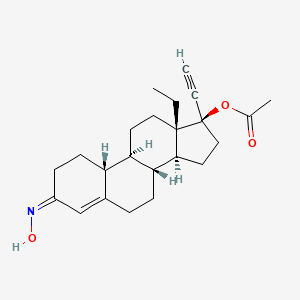
syn-Norgestimate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
syn-Norgestimate: is a synthetic progestin used primarily in hormonal contraceptives. It is a derivative of 19-nortestosterone and is known for its high selectivity for progesterone receptors, with minimal androgenic activity . This compound is often combined with ethinylestradiol in oral contraceptives to prevent ovulation and manage acne vulgaris .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of syn-Norgestimate typically involves the reaction of a 3-oxosteroid precursor with hydroxylamine hydrochloride and a base. This reaction forms the oxime, which is then acetylated to produce this compound . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography, is common to monitor the purity and concentration of the compound .
Chemical Reactions Analysis
Types of Reactions: syn-Norgestimate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the steroid backbone.
Reduction: Used to convert oximes to amines or other reduced forms.
Substitution: Common in modifying the acetyl group or other substituents on the molecule.
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Typically uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the desired substituent but may include nucleophilic reagents and catalysts.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties or improved stability .
Scientific Research Applications
Chemistry: In chemistry, syn-Norgestimate is used as a reference standard in analytical methods to develop and validate new pharmaceutical formulations .
Biology: In biological research, this compound is studied for its interactions with progesterone receptors and its effects on cellular processes .
Medicine: Medically, this compound is primarily used in contraceptives and hormone replacement therapy. It is also investigated for its potential in treating conditions like endometriosis and certain cancers .
Industry: In the pharmaceutical industry, this compound is a critical component in the production of various hormonal therapies. Its stability and efficacy make it a valuable compound for long-term treatments .
Mechanism of Action
syn-Norgestimate acts by binding to progesterone receptors in the body, mimicking the effects of natural progesterone. This binding decreases the frequency of gonadotropin-releasing hormone pulses from the hypothalamus, leading to reduced secretion of follicle-stimulating hormone and luteinizing hormone. These actions prevent ovulation and alter the endometrial lining, making it less suitable for implantation .
Comparison with Similar Compounds
Desogestrel: Another progestin with similar uses but different pharmacokinetic properties.
Gestodene: Known for its high potency and rapid onset of action.
Dienogest: Has antiandrogenic properties and is used in treating endometriosis.
Nomegestrol: Derived from 19-norprogesterone and has unique pharmacological effects.
Uniqueness: syn-Norgestimate is unique due to its high selectivity for progesterone receptors and minimal androgenic activity. This makes it a preferred choice in hormonal contraceptives, as it reduces the risk of androgen-related side effects .
Properties
CAS No. |
107382-51-4 |
|---|---|
Molecular Formula |
C23H31NO3 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
[(3Z,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/b24-17-/t18-,19+,20+,21-,22-,23-/m0/s1 |
InChI Key |
KIQQMECNKUGGKA-NPUFKNHTSA-N |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=C/C(=N\O)/CC[C@H]34 |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34 |
Color/Form |
Crystals from methylene chloride |
melting_point |
214-218 °C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


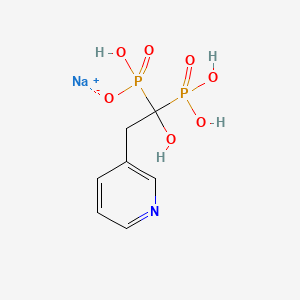

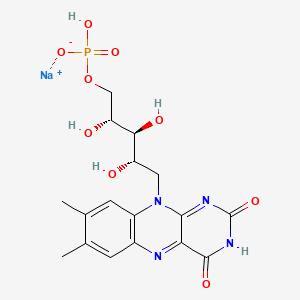
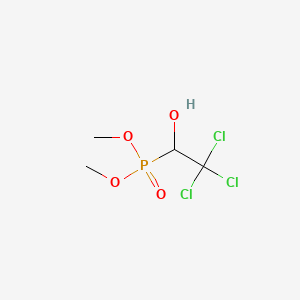
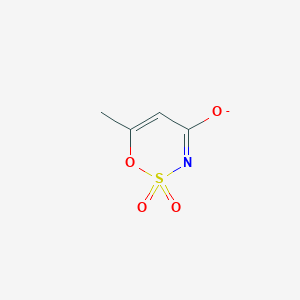
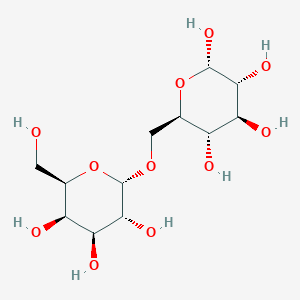
![(1R)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753224.png)
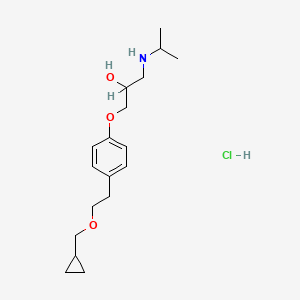

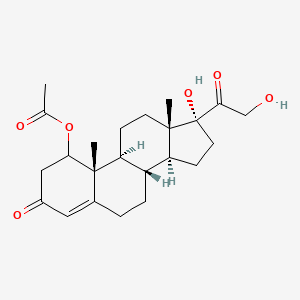
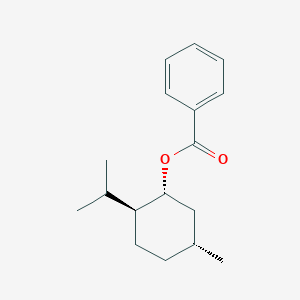
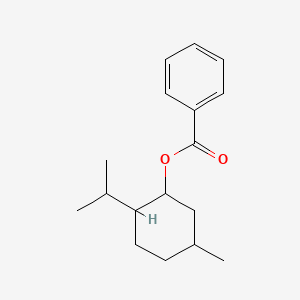
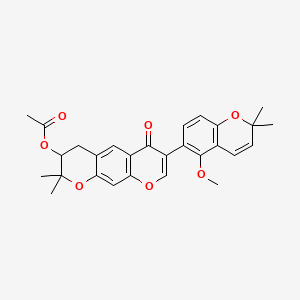
![[1S-(1alpha,2beta,5alpha)]-2-(isopropyl)-5-methylcyclohexyl benzoate](/img/structure/B10753273.png)
